

An In-depth Technical Guide to Methyl 4-amino-3-(trifluoromethyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-amino-3-(trifluoromethyl)benzoate

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Abstract

Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic placement of an amino group, a trifluoromethyl moiety, and a methyl ester on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of **Methyl 4-amino-3-(trifluoromethyl)benzoate**, with a focus on its emerging role in the development of targeted protein degraders.

Chemical Structure and Properties

Methyl 4-amino-3-(trifluoromethyl)benzoate is a solid organic compound at room temperature. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly influence the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a valuable intermediate in pharmaceutical research.^[1]

Chemical Identifiers:

- IUPAC Name: **methyl 4-amino-3-(trifluoromethyl)benzoate**^[2]

- CAS Number: 167760-75-0[2]
- Molecular Formula: C₉H₈F₃NO₂[2]
- InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N[2]
- Canonical SMILES: COC(=O)C1=CC=C(N)C(C(F)(F)F)=C1[2]

Table 1: Physicochemical Properties of **Methyl 4-amino-3-(trifluoromethyl)benzoate**

Property	Value	Source
Molecular Weight	219.16 g/mol	[3]
Physical Form	Solid	
Purity	≥98% (Commercially available)	[4]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the current literature. Predicted values can be calculated using computational models but should be confirmed experimentally.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Methyl 4-amino-3-(trifluoromethyl)benzoate** is not widely published. However, characteristic spectral features can be predicted based on its structure.

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic signals will be split due to coupling between adjacent protons and potentially the trifluoromethyl group.
- ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic quartet), and the methyl carbon of the ester.

- IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (219.16). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

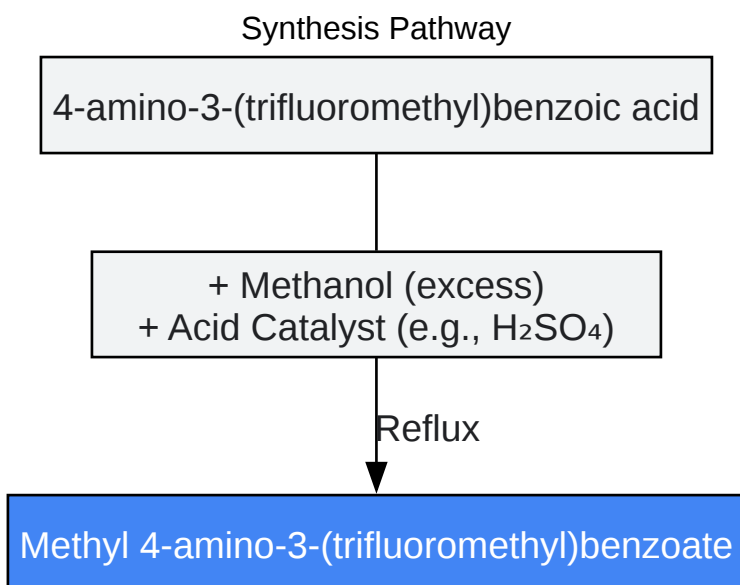
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate** is not extensively documented in readily accessible literature, a common and effective method is the Fischer esterification of the corresponding carboxylic acid, 4-amino-3-(trifluoromethyl)benzoic acid.

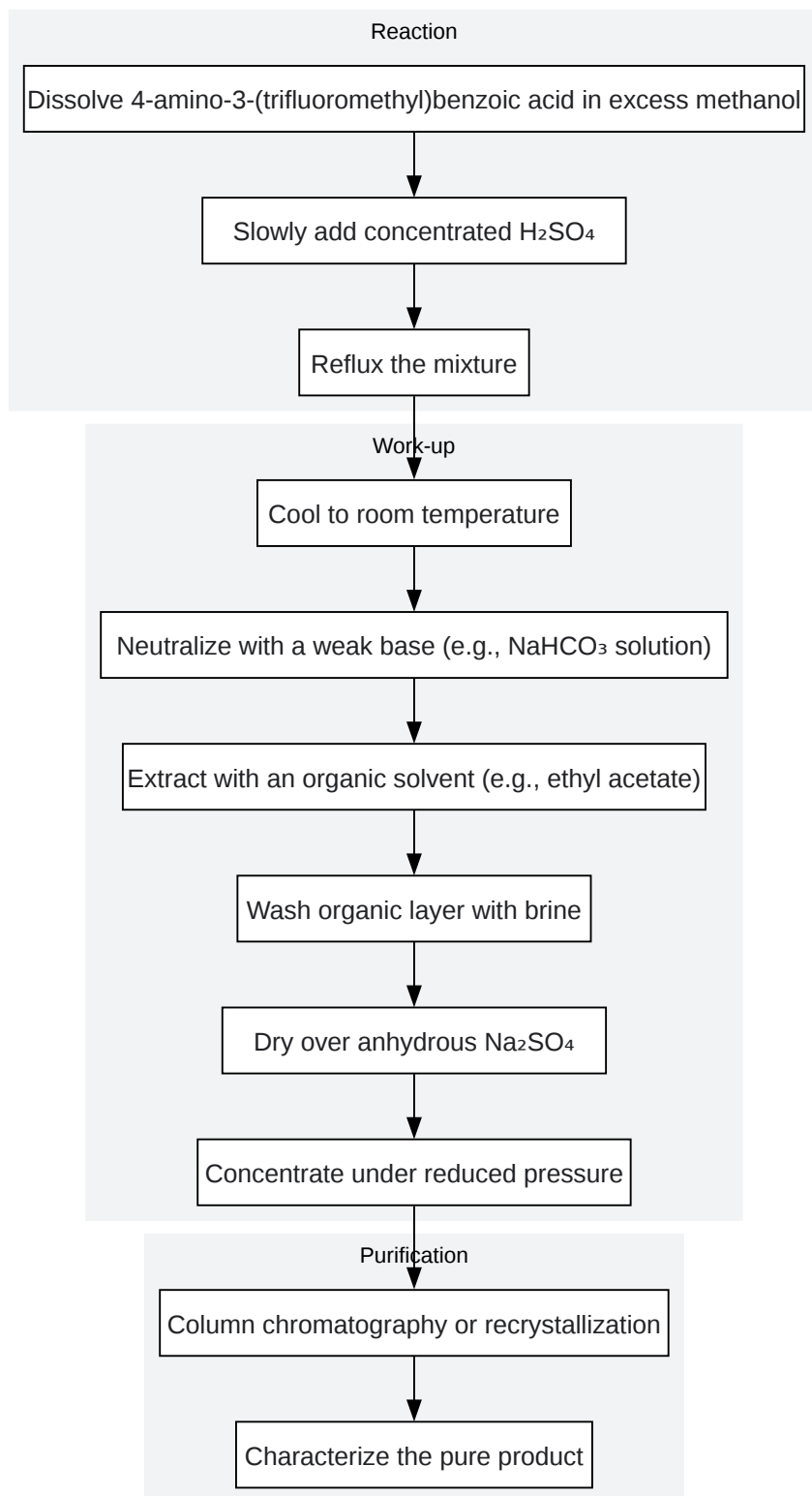
Synthesis via Fischer Esterification

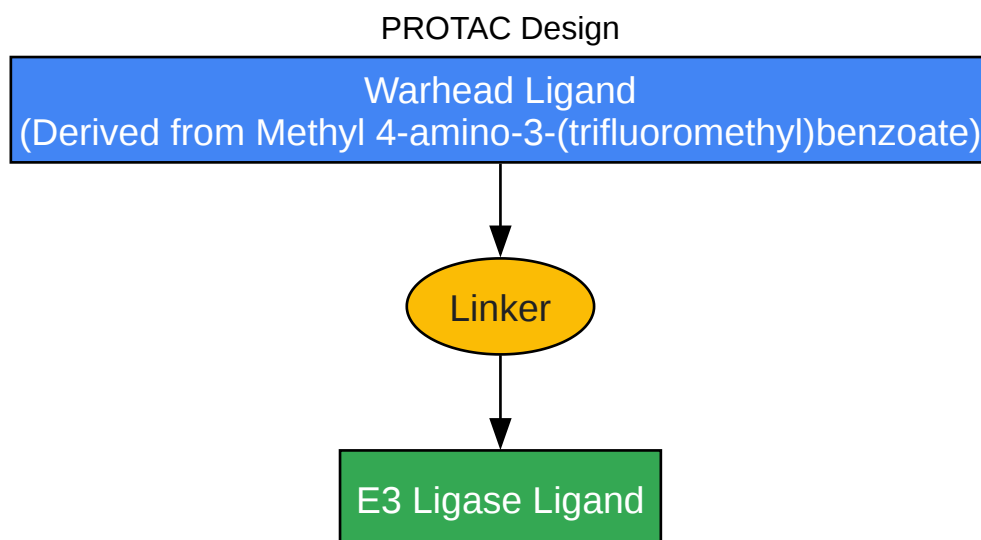
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate**, methanol is used as both the reactant and the solvent, with a strong acid catalyst such as sulfuric acid or thionyl chloride.

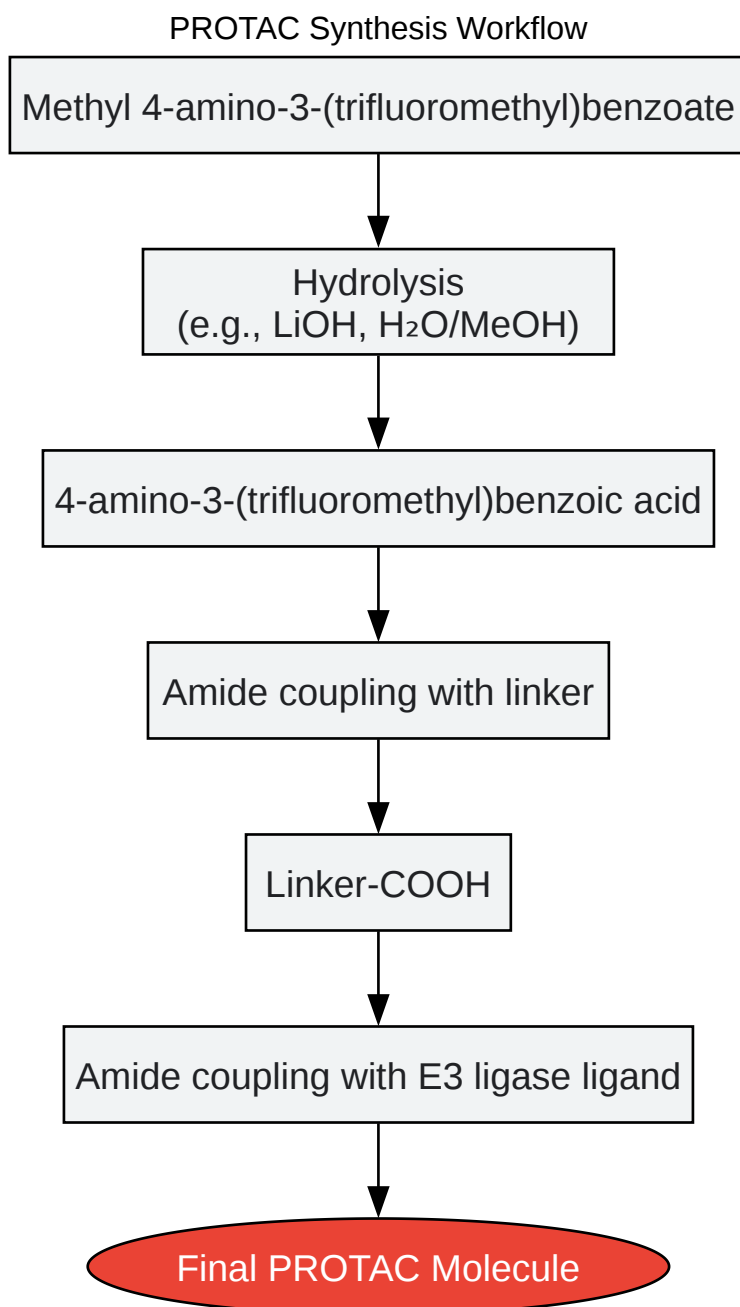
Figure 1: Synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate**



Esterification Workflow







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